molecular formula C18H25NO13 B013786 P-Nitrophenyl beta-D-lactopyranoside CAS No. 4419-94-7

P-Nitrophenyl beta-D-lactopyranoside

Cat. No. B013786
CAS RN: 4419-94-7
M. Wt: 463.4 g/mol
InChI Key: IAYJZWFYUSNIPN-MUKCROHVSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of P-Nitrophenyl beta-D-lactopyranoside, such as 3-Hydroxy-2-nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside, involves complex chemical reactions, including Koenigs-Knorr glycosylation and alkylation steps (Celen et al., 2008). Another approach involves the reaction of specific galactopyranosyl and glucopyranosyl derivatives to synthesize P-Nitrophenyl beta-D-lactopyranoside related compounds (Rana, Barlow, & Matta, 1983).

Molecular Structure Analysis

The molecular structure of P-Nitrophenyl beta-D-lactopyranoside derivatives is characterized by specific spectroscopic data, including 1H and 13C NMR spectral data, which support the structural assignments of synthesized saccharides. These structures are crucial for understanding the compound's biochemical activity and interaction with enzymes (Rana, Barlow, & Matta, 1983).

Chemical Reactions and Properties

P-Nitrophenyl beta-D-lactopyranoside undergoes specific chemical reactions, especially enzymatic cleavage by beta-galactosidase, which is a basis for its use in biochemical assays. The enzymatic hydrolysis of this compound results in the release of P-Nitrophenol, a measurable product that indicates enzyme activity (Sinnott & Smith, 1978).

Physical Properties Analysis

The physical properties of P-Nitrophenyl beta-D-lactopyranoside derivatives, such as solubility and stability, play a significant role in their application in biochemical assays. These properties are determined by the compound's molecular structure and influence its interaction with enzymes and the experimental conditions under which it can be used.

Chemical Properties Analysis

The chemical properties of P-Nitrophenyl beta-D-lactopyranoside, including its reactivity with various enzymes and its role as a substrate in enzymatic assays, are central to its applications in biochemistry and molecular biology. The compound's ability to act as a substrate for beta-galactosidase, among other enzymes, and its subsequent enzymatic cleavage to release measurable products, are key aspects of its utility in research (Sinnott & Smith, 1978).

Scientific Research Applications

1. Applications in Enzyme Research

P-Nitrophenyl beta-D-lactopyranoside has been extensively used in biochemical research, particularly in studies involving enzyme activity. For example, Rudnick et al. (1976) used this compound to study the equilibrium between two forms of the lac carrier protein in energized and non-enerized membrane vesicles from Escherichia coli, demonstrating its importance in understanding membrane protein dynamics and enzyme-substrate interactions (Rudnick, Schildiner, & Kaback, 1976).

2. Utility in Gene Expression Visualization

P-Nitrophenyl beta-D-lactopyranoside derivatives have been synthesized for potential use in visualizing gene expression. Celen et al. (2008) synthesized and evaluated fluorine-18 and carbon-11 labeled phenyl-galactopyranosides as potential probes for visualizing LacZ gene expression using positron emission tomography, highlighting its role in advanced imaging techniques (Celen et al., 2008).

3. Novel NMR Approaches in Gene Therapy

This compound has also been instrumental in developing new NMR techniques for assessing gene transfection. Cui et al. (2004) described the use of 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside as a prototype NMR-sensitive molecule for assaying gene activity, offering a novel approach for monitoring gene therapy effectiveness (Cui et al., 2004).

4. Assays for Specific Enzymes

P-Nitrophenyl beta-D-lactopyranoside derivatives are used in assays for specific enzymes. Ogawa et al. (1992) utilized a derivative for differential assay of human pancreatic and salivary α-amylases, demonstrating its utility in enzyme characterization (Ogawa, Matsui, & Usui, 1992).

5. Detection in Microbiological Studies

In microbiological studies, compounds like P-Nitrophenyl beta-D-lactopyranoside are used for enzyme detection. Hansen and Yourassowsky (1984) used a related compound, p-nitrophenyl-beta-D-glucopyranosiduronic acid, to test for beta-glucuronidase in lactose-fermenting Enterobacteriaceae, demonstrating its value in bacterial identification (Hansen & Yourassowsky, 1984).

Safety And Hazards

P-Nitrophenyl beta-D-lactopyranoside is classified as a reproductive toxin 1B . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound should be stored and handled with care to avoid exposure .

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJZWFYUSNIPN-MUKCROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001310117
Record name p-Nitrophenyl β-D-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

P-Nitrophenyl beta-D-lactopyranoside

CAS RN

4419-94-7
Record name p-Nitrophenyl β-D-lactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4419-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl β-D-lactoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001310117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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